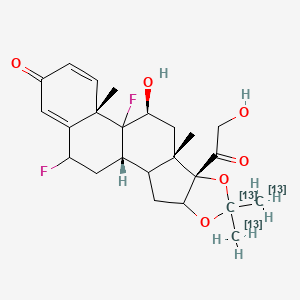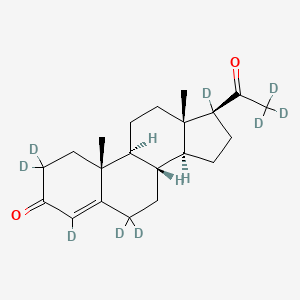
Fluocinolone Acetonide-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluocinolone Acetonide-13C3 is a corticosteroid used to treat various skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . It has a high lipophilicity and has been used extensively in dermatological preparations .
Synthesis Analysis
The synthesis of fluocinolone acetonide esters was carried out using racemic α-alkoxyalkanoyl or α-aryloxyalkanoyl acids, thus affording the corresponding mixtures of two diastereomeric products .Molecular Structure Analysis
Fluocinolone Acetonide-13C3 has a molecular formula of C24H30F2O6 . Its structure includes a high degree of lipophilicity, which contributes to its extensive use in dermatological preparations .Physical And Chemical Properties Analysis
Fluocinolone Acetonide-13C3 has a molecular weight of 455.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 .Aplicaciones Científicas De Investigación
Cartilage Regeneration
Fluocinolone Acetonide (FA) has been identified as a potent synergistic factor when combined with transforming growth factor beta 3 (TGF-β3), significantly enhancing the chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs). This combination could be crucial for cartilage regeneration in joint repair, particularly for conditions like osteoarthritis .
Ophthalmology
In ophthalmology, Fluocinolone Acetonide implants (such as ILUVIEN®) are used for treating non-infectious uveitis. These implants release medication over an extended period, reducing inflammation and maintaining vision in affected patients .
Synthesis of Glucocorticoids
Fluocinolone Acetonide is also an important intermediate in the synthesis of various glucocorticoids. A new and efficient synthesis method from a specific intermediate compound has been demonstrated, which could streamline the production of these vital anti-inflammatory medications .
Safety and Hazards
Direcciones Futuras
Fluocinolone Acetonide-13C3 has been used extensively in different medical areas. It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp . It has also been used as an intravitreal implant for the treatment of diabetic macular edema . Future research may focus on its potential uses in other medical areas .
Mecanismo De Acción
Target of Action
Fluocinolone Acetonide-13C3 is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Fluocinolone Acetonide-13C3 interacts with its target, the glucocorticoid receptor, to exert its therapeutic effects . It acts by inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .
Biochemical Pathways
The compound’s interaction with the glucocorticoid receptor influences several biochemical pathways. For instance, it has been found to decrease glycogenesis (formation of glycogen) and promote the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
It is known that the compound presents a high lipophilicity , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of Fluocinolone Acetonide-13C3.
Result of Action
The molecular and cellular effects of Fluocinolone Acetonide-13C3’s action are primarily anti-inflammatory. It relieves symptoms of inflammatory skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . In combination with transforming growth factor beta 3 (TGF-β3), it has been found to strongly potentiate chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs) .
Action Environment
The efficacy and stability of Fluocinolone Acetonide-13C3 can be influenced by various environmental factors. For instance, when administered as an eye implant, it presents a sustained delivery for even 12 months, with a concentration generally higher in the vitreous and retina with a little dispersion to the aqueous humor
Propiedades
IUPAC Name |
(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-SFFUNZARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocinolone Acetonide-13C3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

